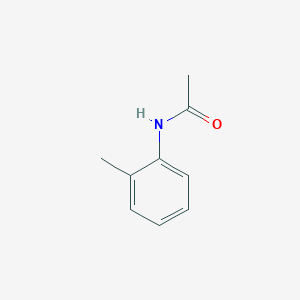

o-Acetotoluidide

Cat. No. B117453

CAS No.:

120-66-1

M. Wt: 149.19 g/mol

InChI Key: BPEXTIMJLDWDTL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07998981B2

Procedure details

Chlorosulfonic acid (500 g.) was taken in a three neck round bottom flask equipped with a guard tube and cooled it to 10° C. N-acetyl 2-toluidine (100 g.) was added in small portions maintaining temperature below 10° C. After complete addition of 2-methoxy acetanilide cooling is removed and reaction was brought to 25° C. Reaction mixture was stirred at 25° C. for further 24 hours. After the completion of reaction (TLC), the reaction mixture was poured on ice-water, and the resulting slurry was filtered on buchner funnel. Solid cake on funnel was washed with 500 mL of water and the resulting solid was dried on phosphorus pentoxide in a desiccator to obtain 113.5 grams off white solid. It was found to contain a mixture of two isomers as confirmed from NMR and HPLC; however the desired isomer was obtained by partial crystallization using benzene and used for further experimentation, after the thorough carectorisation.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([NH:9][C:10]1[C:11]([CH3:16])=[CH:12][CH:13]=[CH:14][CH:15]=1)(=[O:8])[CH3:7].COCC(NC1C=CC=CC=1)=O>C1C=CC=CC=1>[C:6]([NH:9][C:10]1[CH:15]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:13]=[CH:12][C:11]=1[CH3:16])(=[O:8])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC=1C(=CC=CC1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC(=O)NC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 25° C. for further 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a guard tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining temperature below 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of reaction (TLC)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture was poured on ice-water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting slurry was filtered on buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

Solid cake on funnel was washed with 500 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting solid was dried on phosphorus pentoxide in a desiccator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 113.5 grams off white solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of two isomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

however the desired isomer was obtained by partial crystallization

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)NC=1C=C(C=CC1C)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |